molecular formula C9H12N2O2 B8787584 3-(2-Hydroxyphenyl)-1,1-dimethylurea CAS No. 83898-17-3

3-(2-Hydroxyphenyl)-1,1-dimethylurea

Cat. No. B8787584
M. Wt: 180.20 g/mol
InChI Key: VYKYSTWKUAETPR-UHFFFAOYSA-N
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Patent
US04404356

Procedure details

Benzoxazolinone (200 g) was stirred with 1 liter of a 33% solution of dimethylamine in industrial alcohol at 50° C. for 48 hours. The alcohol and unchanged dimethylamine were distilled off under reduced pressure at below 60° C. and the product was recrystallised from a 1:1 by volume mixture of isopropanol and light petroleum ether (b.pt. 60°-80° C.). It melted at 148° C. (decomp.) as measured on a Kofler bench.
Quantity
200 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[O:10][C:8](=[O:9])[NH:7][C:5]=2[CH:6]=1.[CH3:11][NH:12][CH3:13]>>[OH:10][C:4]1[CH:3]=[CH:2][CH:1]=[CH:6][C:5]=1[NH:7][C:8]([N:12]([CH3:13])[CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C=1C=CC2=C(C1)NC(=O)O2
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The alcohol and unchanged dimethylamine were distilled off under reduced pressure at below 60° C.
CUSTOM
Type
CUSTOM
Details
the product was recrystallised from a 1:1 by volume mixture of isopropanol and light petroleum ether (b.pt. 60°-80° C.)

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)NC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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